REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5](I)=[C:6]([CH:12]=1)[C:7]([O:9][CH2:10][CH3:11])=[O:8].[N:14]1[C:23]2[C:18](=[CH:19][C:20](B(O)O)=[CH:21][CH:22]=2)[CH:17]=[CH:16][CH:15]=1.C([O-])([O-])=O.[K+].[K+].C(COC)OC>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:20]2[CH:19]=[C:18]3[C:23](=[CH:22][CH:21]=2)[N:14]=[CH:15][CH:16]=[CH:17]3)=[C:6]([CH:12]=1)[C:7]([O:9][CH2:10][CH3:11])=[O:8] |f:2.3.4,^1:42,44,63,82|
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Name
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|
Quantity
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0.621 g
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Type
|
reactant
|
Smiles
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ClC=1C=CC(=C(C(=O)OCC)C1)I
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Name
|
|
Quantity
|
0.381 g
|
Type
|
reactant
|
Smiles
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N1=CC=CC2=CC(=CC=C12)B(O)O
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Name
|
|
Quantity
|
0.553 g
|
Type
|
reactant
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
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20 mL
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Type
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reactant
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Smiles
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C(OC)COC
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Name
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|
Quantity
|
0.116 mg
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Type
|
catalyst
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Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
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Quantity
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5 mL
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Type
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solvent
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Smiles
|
O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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under reflux overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
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Solvents were removed under reduced pressure
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Type
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ADDITION
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Details
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The residue was diluted with sat'd NH4Cl (15 mL)
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Type
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EXTRACTION
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Details
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extracted with EtOAc (3×30 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried (MgSO4)
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
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Details
|
purified by chromatography
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C(=O)OCC)C1)C=1C=C2C=CC=NC2=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.244 g | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 39.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |